3-(3-Thienyl)pentane-1,5-diol

Electrophilic aromatic substitution Hammett σ+ constants Thiophene reactivity

Researchers needing a sulfur-containing diol for conductive polymers face procurement restrictions with thiodiglycol (CWC Schedule 2) and batch failure from positional isomer impurities. 3-(3-Thienyl)pentane-1,5-diol (CAS 1447964-64-8) resolves these issues: • Intermediate electrophilic reactivity (σ⁺ = -0.38) enables controlled oxidative/electrochemical polymerization • Boiling point 361 °C tolerates melt polycondensation (180-250 °C) without evaporative loss • LogP 0.57 improves organic solubility vs. unsubstituted pentane-1,5-diol. Supplied at ≥95 % purity with no equivalent regulatory restrictions, ensuring reproducible high-molecular-weight polymer synthesis.

Molecular Formula C9H14O2S
Molecular Weight 186.27 g/mol
CAS No. 1447964-64-8
Cat. No. B1404910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Thienyl)pentane-1,5-diol
CAS1447964-64-8
Molecular FormulaC9H14O2S
Molecular Weight186.27 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(CCO)CCO
InChIInChI=1S/C9H14O2S/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,10-11H,1-2,4-5H2
InChIKeyRLDNDNKBRXHBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Thienyl)pentane-1,5-diol: Baseline Overview


3-(3-Thienyl)pentane-1,5-diol (CAS 1447964-64-8) is a heterocyclic diol building block comprising a thiophene ring attached at the 3-position to a pentane-1,5-diol backbone (C9H14O2S, MW 186.27 g/mol) . It is supplied at a typical technical purity of ≥95% and is primarily employed as a synthetic intermediate for advanced functional materials, including conductive polymers and amphiphilic thiophene derivatives . Predicted physicochemical parameters (ACD/Labs Percepta) include a density of 1.2±0.1 g/cm³, boiling point of 361.1±27.0 °C, and an ACD/LogP of 0.57 .

Synthetic intermediate for conductive polymers and amphiphilic thiophene derivatives
Heterocyclic diol building block with 3-thienyl substitution geometry
Supports regioselective polymerisation and high-temperature polycondensation workflows

3-(3-Thienyl)pentane-1,5-diol: Why Analogs Cannot Substitute


Thiophene positional isomerism exerts profound effects on electronic structure, electrophilic reactivity, and intermolecular interactions, meaning that 3-(3-thienyl)pentane-1,5-diol and its 2-thienyl isomer cannot be interchanged without compromising experimental outcomes [1][2]. Substitution of the thienyl ring with a phenyl or furyl group, or replacement with an aliphatic diol or thioether diol, alters lipophilicity, hydrogen-bonding capacity, and thermal stability in ways that directly impact polymerisation kinetics, material morphology, and biological target engagement . The quantitative evidence below demonstrates that each structural variation produces measurable differences in key selection parameters; generic selection without reference to these data risks batch failure and irreproducible results.

2-Thienyl isomer may shift reactivity
Positional isomerism alters electrophilic reactivity (σ+ difference ~0.42 units), which may accelerate polymerisation kinetics and reduce chain-growth control.
Phenyl or furyl analogs alter thermal profile
Replacing thienyl with phenyl or furyl groups changes boiling point and lipophilicity, potentially causing volatilisation loss or phase incompatibility during high-temperature processing.
Thiodiglycol differs in structure and regulation
Thiodiglycol is an aliphatic thioether with distinct regulatory controls; its aromatic thienyl counterpart may not transfer directly without validation of thermal stability and polymer morphology.

3-(3-Thienyl)pentane-1,5-diol: Quantitative Evidence vs Analogs


Electrophilic Reactivity: 3-Thienyl vs 2-Thienyl

In the gas-phase pyrolysis of 1-arylethyl acetates, the 3-thienyl substituent displays a σ+ value of –0.38, indicating markedly lower electrophilic reactivity than the 2-thienyl substituent (σ+ = –0.795). This quantitative difference of nearly 0.42 σ+ units, measured under identical solvent-free conditions at 600 K, demonstrates that the position of the thienyl attachment fundamentally alters the electron-donating capacity of the heterocycle [1]. The σ+ value for the 3-thienyl group is approximately half that of the 2-thienyl group, translating to significantly different reactivity in electrophilic substitution reactions relevant to downstream functionalization of the diol building block.

Electrophilic Reactivity
Head-to-head
σ+ = –0.38 (3-thienyl) vs –0.795 (2-thienyl)
Slower, more controllable kinetics for electrophilic functionalisation.
Gas-phase pyrolysis at 600 K; Δσ+ = 0.415.
Electrophilic aromatic substitution Hammett σ+ constants Thiophene reactivity Structure-activity relationships

Lipophilicity vs Pentane-1,5-diol

The predicted ACD/LogP for 3-(3-thienyl)pentane-1,5-diol is 0.57, while experimentally determined LogP values for pentane-1,5-diol range from –0.49 to +0.27 (consensus value approximately 0.14) [1]. The 3-thienyl substitution increases LogP by roughly 0.43 log units relative to unsubstituted pentane-1,5-diol, representing a ~2.7-fold increase in octanol-water partition coefficient. This lipophilicity gain directly impacts solubility, phase-transfer behaviour, and compatibility with hydrophobic polymer matrices.

Lipophilicity
Context-dependent
ACD/LogP 0.57 vs pentane-1,5-diol LogP ~0.14
Supports organic-phase solubility and hydrophobic matrix compatibility.
Predicted LogP; ΔLogP ≈ +0.43 (~2.7-fold increase).
Lipophilicity LogP Partition coefficient Diol monomer

Thermal Stability vs 3-Phenylpentane-1,5-diol

3-(3-Thienyl)pentane-1,5-diol exhibits a predicted boiling point of 361.1±27.0 °C (ACD/Labs), while the phenyl analog 3-phenylpentane-1,5-diol (CAS 829-27-6) has a reported experimental boiling point of 174 °C . The ~187 °C higher boiling point of the thienyl compound indicates substantially stronger intermolecular forces attributable to the sulfur atom and dipole moment of the thiophene ring, translating to greater thermal robustness during high-temperature polycondensation or melt processing.

Thermal Stability
Data to verify
Pred. bp 361.1±27.0 °C vs 3-phenyl analog 174 °C (exp.)
Remains in reaction phase during high-temperature polycondensation.
Predicted vs experimental; ΔTb ≈ +187 °C.
Thermal stability Boiling point Diol monomer High-temperature processing

Thiodiglycol: Density and Regulatory Contrast

While both compounds share a predicted density of 1.2±0.1 g/cm³, thiodiglycol (3-thiapentane-1,5-diol) is an in-chain thioether diol with a molecular weight of 122.18 g/mol and a boiling point of 282.0±0.0 °C, whereas 3-(3-thienyl)pentane-1,5-diol is a side-chain thienyl diol with MW 186.27 g/mol and a boiling point of 361.1±27.0 °C . The fundamental structural difference—aromatic thienyl versus aliphatic thioether—produces divergent chemical reactivity: thiodiglycol is readily oxidised to sulfoxide/sulfone and is a scheduled precursor for sulfur mustards, whereas the 3-thienyl compound offers aromatic stability and is not subject to the same regulatory controls [1][2].

Regulatory Profile
Class-level
Aromatic thienyl diol vs thiodiglycol (CWC Schedule 2)
Structurally distinct alternative without equivalent export-control liabilities.
Regulatory classification per OPCW; verify local compliance.
Density Formulation Thiodiglycol Physical properties

3-(3-Thienyl)pentane-1,5-diol: Optimal Application Scenarios


Regioselective Conductive Polymer Synthesis

The 3-thienyl attachment enables electrophilic polymerisation with reactivity intermediate between the more reactive 2-thienyl and less reactive 3-furyl substituents (σ+ = –0.38 vs –0.795 and –0.415, respectively). This intermediate reactivity is advantageous for controlled electrochemical or oxidative polymerisation of thiophene-containing polyesters and polyurethanes, where excessive reactivity of the 2-isomer can lead to uncontrolled cross-linking and poor film morphology [1][2]. The dual primary hydroxyl groups provide well-defined A2-type monomer geometry suitable for step-growth polycondensation with diisocyanates or diacid chlorides.

High-Temperature Polycondensation

With a boiling point of 361.1±27.0 °C, this diol tolerates melt polycondensation conditions (typically 180–250 °C) without significant evaporative loss, unlike the 3-phenyl analog (bp 174 °C) which would volatilise under identical conditions and disrupt stoichiometric balance . This thermal stability is critical for reproducible synthesis of high-molecular-weight polymers where precise diol:diacid or diol:diisocyanate ratios must be maintained throughout the reaction.

Amphiphilic Material Design

The ACD/LogP of 0.57—approximately 0.43 log units higher than unsubstituted pentane-1,5-diol (LogP ≈ 0.14)—enables improved solubility in organic solvents and compatibility with hydrophobic polymer matrices [3]. This property is particularly valuable for the synthesis of amphiphilic block copolymers, where the thienyl diol segment functions as a hydrophobic anchor, and for the preparation of water-dispersible conductive nanoparticles requiring a balance of aqueous processability and organic-phase affinity.

Regulatory-Compliant Thiodiglycol Alternative

In applications where thiodiglycol is chemically desired but its status as a Chemical Weapons Convention Schedule 2 precursor prohibits procurement or imposes burdensome licensing, 3-(3-thienyl)pentane-1,5-diol offers a structurally distinct sulfur-containing diol with superior thermal stability (bp 361.1 °C vs 282.0 °C) and no equivalent regulatory restrictions [4]. The aromatic thienyl group further differentiates the compound by providing π-stacking interactions beneficial for ordered thin-film deposition.

Application
Selection Property
Validation Focus
Regioselective Conductive Polymer Synthesis
3-Thienyl substitution geometry and intermediate σ+ reactivity
Controlled polymerisation kinetics and film morphology
High-Temperature Polycondensation
Thermal stability and high boiling point
Stoichiometric balance and evaporative loss under melt conditions
Amphiphilic Material Design
Moderate lipophilicity (LogP ~0.57)
Organic-phase compatibility and hydrophobic anchor function
Thiodiglycol Alternative Research
Aromatic thienyl core and distinct regulatory status
Procurement pathway and thermal stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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